molecular formula C13H21NO2 B12553915 Ethyl 2-cyanodec-2-enoate CAS No. 192705-39-8

Ethyl 2-cyanodec-2-enoate

Cat. No.: B12553915
CAS No.: 192705-39-8
M. Wt: 223.31 g/mol
InChI Key: XNQWZFPJGCQLQJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyanodec-2-enoate is an α,β-unsaturated ester characterized by a cyano group (-CN) at the α-position and a decenyl chain at the β-position. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. The compound combines the reactivity of a nitrile group with the hydrophobic nature of a long alkyl chain, making it valuable in organic synthesis, particularly in nucleophilic addition reactions and as a precursor for specialty polymers .

Properties

CAS No.

192705-39-8

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

ethyl 2-cyanodec-2-enoate

InChI

InChI=1S/C13H21NO2/c1-3-5-6-7-8-9-10-12(11-14)13(15)16-4-2/h10H,3-9H2,1-2H3

InChI Key

XNQWZFPJGCQLQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C(C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanodec-2-enoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with a suitable aldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in ethanol at reflux temperature for about an hour or at room temperature for 2-8 hours . The process involves the formation of a carbon-carbon double bond and the elimination of water.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar Knoevenagel condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of eco-friendly solvents and catalysts is being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanodec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyanodec-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form biodegradable polymers.

    Medicine: Explored for its use in tissue adhesives and wound closure applications.

    Industry: Utilized in the production of adhesives, coatings, and sealants .

Mechanism of Action

The mechanism of action of ethyl 2-cyanodec-2-enoate primarily involves its ability to undergo polymerization. The cyano group and ester group facilitate the formation of long polymer chains through anionic or free-radical polymerization mechanisms. These polymers can interact with biological tissues or other substrates, providing strong adhesive properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-cyanodec-2-enoate with structurally related esters:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Properties
This compound C₁₃H₁₉NO₂ Cyano, decenyl chain Ester, nitrile, alkene 221.30 High polarity, reactive α-site
Ethyl 2-cyano-2-phenylacetate C₁₁H₁₁NO₂ Cyano, phenyl Ester, nitrile 189.21 Aromatic, moderate solubility
Ethyl (2E)-2-decenoate C₁₂H₂₂O₂ Decenyl chain Ester, alkene 198.30 Lipophilic, low polarity
Ethyl 2-acetylheptanoate C₁₁H₂₀O₃ Acetyl, heptyl Ester, ketone 200.28 Electron-withdrawing ketone

Key Observations :

  • Cyano vs. Acetyl Groups: The cyano group in this compound is a stronger electron-withdrawing group compared to the acetyl group in Ethyl 2-acetylheptanoate, enhancing its electrophilicity at the α-position .
  • Chain Length and Polarity: The decenyl chain in this compound increases lipophilicity relative to Ethyl 2-cyano-2-phenylacetate, which has a polar aromatic ring .
  • Reactivity: The α,β-unsaturation in this compound facilitates conjugate additions, whereas Ethyl (2E)-2-decenoate (lacking a cyano group) is less reactive toward nucleophiles .

Physicochemical Properties

  • Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to Ethyl (2E)-2-decenoate, which is more soluble in non-polar solvents .
  • Stability: The electron-withdrawing cyano group stabilizes the α-carbon against hydrolysis, unlike Ethyl 2-acetylheptanoate, where the acetyl group is more prone to nucleophilic attack .

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-cyanodec-2-enoate, and how can purity be validated?

Methodological Answer:
this compound can be synthesized via Knoevenagel condensation between ethyl cyanoacetate and a decanal derivative under acidic or basic catalysis. Key steps include:

  • Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 for aldehyde:cyanoacetate) and temperature (60–80°C) to minimize side products.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via TLC (Rf comparison) and HPLC (≥95% purity threshold) .
  • Purity Confirmation : Combine melting point analysis with 1H^1H-NMR to detect residual solvents or unreacted starting materials.

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of nitrile (C≡N, ~2200–2260 cm1^{-1}) and ester (C=O, ~1720–1740 cm1^{-1}) functional groups.
  • NMR Analysis :
    • 1H^1H-NMR: Identify α,β-unsaturated ester protons (δ 5.5–6.5 ppm for enoate protons) and nitrile proximity effects.
    • 13C^13C-NMR: Assign carbons adjacent to the nitrile group (δ 115–120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and fragmentation patterns.
  • Crystallographic Visualization : Use ORTEP-3 for 3D structural representation if single crystals are obtained .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:
Discrepancies in unit cell parameters or bond lengths may arise from twinning, disorder, or incorrect space group assignment. Address these by:

  • Refinement Tools : Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., anisotropic displacement parameters) .
  • Validation Software : Check data consistency with PLATON (e.g., ADDSYM for missed symmetry) and Mercury for intermolecular interactions.
  • Data Cross-Validation : Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to rule out instrumental artifacts.

Advanced: How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

Methodological Answer:
Apply graph set analysis (Bernstein et al., 1995) to categorize hydrogen-bonding motifs:

  • Descriptor Notation : Use NDaN_D^a (e.g., C(4)C(4) for a 4-membered ring motif) to classify chains, rings, or networks.
  • Software Integration : Combine SHELX-derived .cif files with Mercury or CrystalExplorer to visualize and quantify H-bond distances/angles.
  • Thermal Motion Analysis : Correlate H-bond strength with anisotropic displacement parameters (ADPs) to assess dynamic vs. static disorder .

Advanced: How can researchers integrate spectroscopic and crystallographic data to resolve ambiguities in molecular conformation?

Methodological Answer:

  • DFT Calculations : Perform geometry optimization (e.g., Gaussian09) using crystallographic coordinates, then compare calculated vs. experimental IR/NMR spectra.
  • Overlay Analysis : Use WinGX or Coot to superimpose NMR-derived NOE constraints with X-ray structures, identifying deviations >0.5 Å as potential conformational flexibility .
  • Multi-Technique Validation : Cross-reference UV-Vis λmax_{\text{max}} (for conjugation extent) with crystallographic π-π stacking distances.

Basic: What experimental design principles should guide reactivity studies of this compound?

Methodological Answer:

  • Variable Isolation : Fix solvent (e.g., DMF for polarity), temperature, and catalyst while varying substituents on the decenoyl chain.
  • Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., ethyl benzoate) to quantify reaction efficiency.
  • Kinetic Monitoring : Use in-situ FT-IR or 1H^1H-NMR to track nitrile conversion over time .

Advanced: How can methodological flaws in existing studies on this compound be critically evaluated?

Methodological Answer:

  • Confounding Variables : Check for unaccounted moisture (e.g., in solvent) affecting nitrile stability.
  • Statistical Significance : Apply Student’s t-test to replicate experiments (n ≥ 3) to assess data reproducibility.
  • Peer Review Simulation : Use tools like SciDetect to identify overinterpretation of weak spectroscopic peaks (e.g., noise vs. trace impurities) .

Advanced: How to formulate a research hypothesis examining structure-property relationships in this compound derivatives?

Methodological Answer:

  • Hypothesis Framework : "Substitution at the β-position of the decenoyl chain modulates electron-withdrawing effects, altering nitrile reactivity in nucleophilic additions."
  • Variable Definition : Independent variable = substituent electronegativity (e.g., -Cl vs. -OCH3_3); dependent variable = reaction rate with Grignard reagents.
  • Literature Gap : Target understudied derivatives (e.g., halogenated analogs) to avoid redundancy and enhance novelty .

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